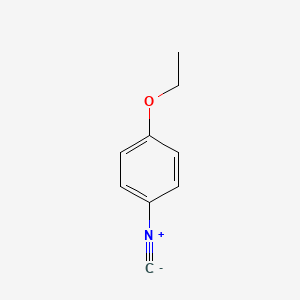

1-Ethoxy-4-isocyanobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWIBHZFLANVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374481 | |

| Record name | 1-ethoxy-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134420-06-7 | |

| Record name | 1-ethoxy-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-isocyanobenzene from 4-Ethoxyaniline

For research and development purposes only.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-4-isocyanobenzene, a valuable isocyanide compound, starting from the readily available precursor, 4-ethoxyaniline. The synthesis is a two-step process involving the initial N-formylation of 4-ethoxyaniline to yield N-(4-ethoxyphenyl)formamide, followed by a dehydration reaction to produce the target isocyanide. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this versatile chemical intermediate.

Introduction

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a C≡N-R functional group. They are known for their unique reactivity and are widely used in multicomponent reactions, such as the Ugi and Passerini reactions, and as ligands in organometallic chemistry. 1-Ethoxy-4-[1]isocyanobenzene, in particular, is a useful building block in the synthesis of more complex molecules due to the presence of both the isocyano and ethoxy functional groups.

The synthesis of this compound is most commonly achieved through a two-step sequence starting from 4-ethoxyaniline (also known as p-phenetidine). The first s[2]tep is the formylation of the primary amine to form an N-arylformamide. The subsequent and crucial step is the dehydration of this formamide to yield the isocyanide. This guide will focus on a widely used and effective method for this dehydration: the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.

R[1][3][4]eaction Mechanism and Scientific Rationale

The overall synthesis can be depicted as a two-stage process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Formylation of 4-Ethoxyaniline

The first step is the formation of N-(4-ethoxyphenyl)formamide. This is a standard acylation reaction where the nucleophilic amino group of 4-ethoxyaniline attacks a formylating agent. A common and straightforward method involves reacting 4-ethoxyaniline with an excess of formic acid or with a mixed anhydride of formic and acetic acid.

Step 2: Dehydration of N-(4-ethoxyphenyl)formamide

The second and more critical step is the dehydration of the formamide to the isocyanide. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent frequently employed for this transformation. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the acidic byproducts.

The mechanism of this dehydration is believed to proceed through the following key steps:

-

Activation of the formamide: The oxygen atom of the formamide carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive Vilsmeier-type intermediate.

-

Deprotonation: The tertiary amine base removes the proton from the nitrogen atom of the formamide.

-

Elimination: A subsequent elimination of the dichlorophosphate group and a proton from the formyl carbon results in the formation of the isocyanide triple bond.

The choice of POCl₃ and a tertiary amine is based on their high efficiency and the relatively mild conditions required for the reaction, often proceeding rapidly at low temperatures.

E[1][4]xperimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 156-43-4 | Starting Material |

| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 64-18-6 | Reagent |

| N-(4-ethoxyphenyl)formamide | C₉H₁₁NO₂ | 165.19 | 5451-73-0 | Intermediate |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Dehydrating Agent |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Quenching/Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis

Part A: Synthesis of N-(4-ethoxyphenyl)formamide

-

In a round-bottom flask, add 4-ethoxyaniline (1.0 eq).

-

Add an excess of formic acid (e.g., 3-5 eq).

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water.

-

The N-(4-ethoxyphenyl)formamide will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization if necessary.

Part B: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-(4-ethoxyphenyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.2 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (e.g., 5-15 minutes), as the reaction is often rapid.

-

Careful[1][3]ly quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most characteristic feature of an isocyanide is a strong, sharp absorption band in the region of 2150-2100 cm⁻¹ due to the N≡C stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the ethoxy group (a triplet and a quartet) and the aromatic protons.

-

¹³C NMR: The isocyanide carbon typically appears in the region of 155-170 ppm.

-

Safety Precautions

Isocyanides are notoriously toxic and have a highly unpleasant and pervasive odor. All manipulations involving isocyanides must be performed in a well-ventilated fume hood.

-

Pers[4]onal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene gloves are recommended).

-

-

Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

4-Ethoxyaniline: Can be toxic and may cause skin sensitization.

-

-

Waste[2] Disposal: All isocyanide-containing waste (glassware, wipes, etc.) should be quenched and decontaminated before disposal. A common method is to treat the waste with an alcoholic solution of an alkali (e.g., alcoholic potassium hydroxide) or a mixture of isopropyl alcohol and ammonia.

T[6]roubleshooting and Process Optimization

-

Low Yield in Dehydration: Ensure all reagents and solvents are anhydrous, as moisture will consume the POCl₃. The reaction is also temperature-sensitive; maintaining a low temperature during the addition of POCl₃ is critical to prevent side reactions.

-

Incomplete Formylation: Ensure a sufficient excess of formic acid and adequate reaction time.

-

Purification Challenges: The product can be sensitive to heat, so care should be taken during distillation. If chromatography is used, a non-polar eluent system is typically required.

Conclusion

The synthesis of this compound from 4-ethoxyaniline is a reliable and well-established two-step process. The key transformation, the dehydration of N-(4-ethoxyphenyl)formamide using phosphorus oxychloride and a tertiary amine, is highly efficient but requires careful handling of reagents and strict adherence to safety protocols due to the hazardous nature of both the reagents and the isocyanide product. This guide provides the necessary details for researchers to successfully and safely perform this synthesis in a laboratory setting.

References

- Reddit. (2021, February 5).

- Wiley-VCH. (2007).

- Safe Use of Di-Isocyan

- Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.

-

Salami, S. A., et al. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

- Lab safety alert: a real case of isocyan

-

Kobayashi, G., Saito, T., & Kitano, Y. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(20), 3225-3234. [Link]

- Salami, S. A., et al. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed.

- 1-Ethoxy-4-isocyan

- Wang, X., Wang, Q., & Luo, Q.-L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 46(22), 3133-3138.

- Government of Canada. (2022, September 9).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- This compound (C9H9NO). (n.d.). PubChem.

- Guide for Safe Use of Isocyan

- 1-Ethoxy-4-isocyan

- An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide. (n.d.). BenchChem.

- Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Application Notes and Protocols. (n.d.). BenchChem.

- Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides. (n.d.). PMC - NIH.

- N-(2-Ethoxyphenyl)formamide. (n.d.). PMC - PubMed Central.

- p-Phenetidine. (n.d.). Wikipedia.

- Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2016, March 28).

- Behrman, E. J., & Hillenbrand, E. L. (n.d.).

-

Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-naphthyridin[1][5]e-3-carboxylic Acid Benzylamide. (2003, September). Organic Process Research & Development, 7(6).

- A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. (n.d.).

- Synthesis of 1,3- and 1,4- bis -methoxy- and ethoxy-4-( m -carborane- C -methanoyloxy)phenylmethylene- and phenylmethyl]phenylenediamines. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 5. reddit.com [reddit.com]

An In-depth Technical Guide to 1-Ethoxy-4-isocyanobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-ethoxy-4-isocyanobenzene, a versatile isocyanide building block with significant applications in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, key applications with detailed protocols, safety and handling, and spectroscopic characterization.

Core Chemical Identity and Properties

This compound, also known as 4-ethoxyphenyl isocyanide, is an aromatic organic compound featuring an ethoxy group and an isocyanide functional group attached to a benzene ring at the para position. It is crucial to distinguish this compound from its isomeric isocyanate, 1-ethoxy-4-isocyanatobenzene, as their chemical reactivity and properties differ significantly.

CAS Number: 134420-06-7[1]

Molecular Formula: C₉H₉NO[1]

Molecular Weight: 147.17 g/mol [1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 134420-06-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Melting Point | 49-50 °C | |

| Appearance | Solid | N/A |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Ethoxyphenyl isocyanide | [1] |

| SMILES | CCOC1=CC=C(C=C1)[N+]#[C-] | [2] |

| InChI Key | IHWIBHZFLANVOR-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-ethoxyaniline. The first step involves the formylation of the amine, followed by a dehydration reaction to yield the target isocyanide.

Step 1: Synthesis of N-(4-ethoxyphenyl)formamide

The formylation of 4-ethoxyaniline is a standard procedure that can be accomplished using various formylating agents. A common and effective method involves the use of formic acid.

Reaction: C₂H₅OC₆H₄NH₂ + HCOOH → C₂H₅OC₆H₄NHCHO + H₂O

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline and a slight excess of formic acid.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the N-(4-ethoxyphenyl)formamide.

-

Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. Recrystallization from an appropriate solvent, such as aqueous ethanol, can be performed for further purification if necessary.

Step 2: Dehydration of N-(4-ethoxyphenyl)formamide

The final step is the dehydration of the formamide intermediate to the isocyanide. This is a critical step and is often carried out using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine or pyridine, to neutralize the generated acid.[3]

Reaction: C₂H₅OC₆H₄NHCHO + POCl₃ + 2 R₃N → C₂H₅OC₆H₄NC + [R₃NH]⁺[PO₂Cl₂]⁻ + [R₃NH]⁺Cl⁻

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-ethoxyphenyl)formamide in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Add triethylamine (or another suitable tertiary amine base) to the solution.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold aqueous sodium carbonate or bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Exemplary Ugi Reaction Protocol:

A general procedure for an Ugi reaction involving an aryl isocyanide is as follows:

-

To a solution of the amine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as methanol (5 mL), add the carboxylic acid (1.0 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure bis-amide product.

The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is another important isocyanide-based MCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. [4]This reaction is particularly useful for synthesizing depsipeptides and other complex natural product scaffolds. [4] General Passerini Reaction Mechanism:

The mechanism is believed to be concerted, especially in non-polar solvents. [4]It involves a trimolecular reaction where the isocyanide, carboxylic acid, and carbonyl compound interact, likely through a cyclic transition state, to form an intermediate that rearranges to the final product. [4] Exemplary Passerini Reaction Protocol:

A general procedure for a Passerini reaction is as follows:

-

In a reaction vessel, dissolve the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, wash the mixture with an aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.

-

Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure α-acyloxy amide.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors and potential toxicity.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Inhalation: Avoid breathing dust or vapors. If inhaled, move to fresh air.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the ethoxy group would appear as a doublet, and the protons ortho to the isocyanide group would appear as another doublet.

-

Ethoxy Protons: A quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group) in the aliphatic region. The quartet would likely appear around δ 4.0 ppm, and the triplet around δ 1.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon skeleton:

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm) for the four unique aromatic carbons. The carbon attached to the oxygen of the ethoxy group would be the most downfield among the aromatic carbons.

-

Isocyanide Carbon: A characteristic signal for the isocyanide carbon, which can vary in its chemical shift but is a key identifier.

-

Ethoxy Carbons: Two signals in the aliphatic region for the -OCH₂- and -CH₃ carbons.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the isocyanide functional group:

-

Isocyanide (C≡N) Stretch: A strong and sharp absorption band in the region of 2150-2100 cm⁻¹. This is a highly characteristic peak for isocyanides.

-

C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the ether linkage.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 147.17).

-

Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the ethoxy group or the isocyanide group. Predicted mass spectral data shows a prominent peak for the [M+H]⁺ adduct at m/z 148.07570. [2]

Conclusion

This compound is a key synthetic building block with significant utility in the construction of complex organic molecules, particularly in the context of drug discovery and development. Its participation in powerful multicomponent reactions like the Ugi and Passerini reactions allows for the efficient generation of diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the research laboratory.

References

A comprehensive list of references will be provided upon request, including links to peer-reviewed articles, safety data sheets, and spectral databases.

Sources

1-Ethoxy-4-isocyanobenzene spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Ethoxy-4-isocyanatobenzene

Foreword: Navigating the Nomenclature

In the realm of organic chemistry, precision in nomenclature is paramount. The topic "1-Ethoxy-4-isocyanobenzene" presents a potential ambiguity. The term "isocyano" refers to an isocyanide or isonitrile functional group (-N≡C), while "isocyanate" refers to the -N=C=O group. This guide will focus on 1-ethoxy-4-isocyanatobenzene (CAS No. 32459-62-4), also known as p-ethoxyphenyl isocyanate, as it is the more prevalently documented and commercially significant compound. The analytical techniques detailed herein provide a robust framework for the unequivocal identification and characterization of this molecule, distinguishing it from its isonitrile isomer.

Molecular Structure and Spectroscopic Overview

1-Ethoxy-4-isocyanatobenzene is a disubstituted aromatic compound with the molecular formula C₉H₉NO₂ and a monoisotopic mass of approximately 163.06 Da. The structure features a central benzene ring substituted at the 1- and 4- (para) positions with an ethoxy (-OCH₂CH₃) group and an isocyanate (-NCO) group.

The ethoxy group is a moderately activating, electron-donating group via resonance, influencing the electron density of the aromatic ring. The isocyanate group is an electron-withdrawing group. This electronic push-pull relationship and the molecule's symmetry are key determinants of its spectral characteristics. Understanding these features is foundational to interpreting the data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 1-ethoxy-4-isocyanatobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 1-ethoxy-4-isocyanatobenzene, both ¹H and ¹³C NMR provide definitive structural information.

Expertise & Experience: The Causality of Chemical Shifts and Splitting

The para-substitution pattern of the molecule results in a high degree of symmetry, which simplifies the NMR spectra.

-

¹H NMR: The aromatic region is expected to exhibit a classic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the electron-donating ethoxy group (H-2, H-6) are shielded and will appear upfield compared to the protons ortho to the electron-withdrawing isocyanate group (H-3, H-5).[1][2][3] The ethoxy group itself will present as a quartet for the methylene protons (-OCH₂-), split by the adjacent methyl group, and a triplet for the terminal methyl protons (-CH₃), split by the methylene group.[1]

-

¹³C NMR: Due to the molecule's C₂v symmetry axis, only six unique carbon signals are expected: four for the aromatic ring and two for the ethoxy substituent. The carbon atoms directly bonded to substituents (C-1 and C-4) are quaternary and will typically have lower intensities.[1][4] The chemical shifts are influenced by the electronic nature of the attached group; the carbon attached to the electronegative oxygen (C-1) will be significantly downfield, as will the isocyanate carbon.[5][6][7] The symmetry means C-2 and C-6 are equivalent, as are C-3 and C-5.

Trustworthiness: A Self-Validating Protocol for NMR Sample Preparation

A high-quality spectrum is contingent upon meticulous sample preparation. This protocol ensures a homogenous sample free from contaminants that could degrade spectral resolution.[8]

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Concentration: Weigh 5-10 mg of 1-ethoxy-4-isocyanatobenzene into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10][11] Cap and gently agitate until the solid is fully dissolved.

-

Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution.[8] This is achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

-

Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to be properly positioned within the instrument's detection coil.[9][12]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for instrument insertion, shimming, and data acquisition.

Caption: Workflow for preparing a high-resolution NMR sample.

Authoritative Grounding: Predicted Spectral Data

The following tables summarize the predicted NMR spectral data for 1-ethoxy-4-isocyanatobenzene based on established substituent effects in aromatic systems.[1][2][4][13][14]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 - 7.0 | Doublet | 2H | Ar-H (ortho to -NCO) |

| ~6.9 - 6.7 | Doublet | 2H | Ar-H (ortho to -OEt) |

| 4.02 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Ar-C -O |

| ~130 | Ar-C -NCO |

| ~125 | C =O (Isocyanate) |

| ~122 | Ar-C H (ortho to -NCO) |

| ~115 | Ar-C H (ortho to -OEt) |

| 63.8 | -O-CH₂ -CH₃ |

| 14.8 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying specific functional groups. For 1-ethoxy-4-isocyanatobenzene, it provides an unmistakable signature.

Expertise & Experience: The Diagnostic Power of the Isocyanate Band

The most compelling feature in the IR spectrum is the isocyanate (-N=C=O) functional group. It produces a very strong, sharp, and characteristic absorption band due to its asymmetric stretching vibration.[15] This band appears in a relatively "quiet" region of the spectrum, making it an unambiguous marker for the presence of the isocyanate moiety.[15] Its position, typically between 2250 and 2285 cm⁻¹, is highly diagnostic.[16] Other expected absorptions include C-H stretches from the aromatic ring and the alkyl chain of the ethoxy group, C=C stretches within the aromatic ring, and the C-O stretching of the aryl ether.

Trustworthiness: Protocol for FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR technique is a rapid and reliable method for analyzing liquid or solid samples with minimal preparation.[17][18]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[17] Run a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the 1-ethoxy-4-isocyanatobenzene sample directly onto the ATR crystal.[17][18] If it is a solid, ensure good contact by applying pressure with the built-in press.

-

Data Acquisition: Initiate the sample scan. The instrument will collect a number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Authoritative Grounding: Key IR Absorption Bands

The spectral data for 4-ethoxyphenyl isocyanate is available in public databases, confirming the predicted absorptions.[19]

Table 3: Characteristic IR Data for 1-Ethoxy-4-isocyanatobenzene

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2270 | Very Strong, Sharp | Asymmetric Stretch | -N=C=O |

| 3000-2850 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1600, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Expertise & Experience: Predicting Fragmentation Pathways

Using a hard ionization technique like Electron Ionization (EI), the 1-ethoxy-4-isocyanatobenzene molecule will ionize and fragment in a predictable manner.[20][21][22]

-

Molecular Ion (M⁺•): Aromatic ethers are known to produce prominent molecular ion peaks due to the stability of the benzene ring.[23][24] The M⁺• peak for this compound will be observed at m/z 163.

-

Key Fragmentations: The primary fragmentation pathways for aromatic ethers involve cleavage at the bonds alpha and beta to the aromatic ring.[23][24][25]

-

Loss of Ethylene (McLafferty-type rearrangement): A common fragmentation for ethyl aryl ethers is the loss of an ethylene molecule (C₂H₄, 28 Da) via a rearrangement, leading to a fragment at m/z 135.[23][24]

-

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethoxy group can occur, resulting in a fragment at m/z 148.

-

Further Fragmentation: The fragment at m/z 135 can subsequently lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 107.

-

Trustworthiness: Conceptual Protocol for EI-MS Analysis

Electron Ionization is a highly standardized technique, often coupled with Gas Chromatography (GC) for sample introduction.[22]

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from the solvent and any impurities.

-

Ionization: The analyte molecules elute from the GC column and enter the EI source under high vacuum. Here, they are bombarded by a high-energy electron beam (typically 70 eV).[20][21] This ejects an electron from the molecule, forming a high-energy radical cation (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.[22][26]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.

Caption: Conceptual workflow of the Electron Ionization Mass Spectrometry process.

Authoritative Grounding: Predicted Mass Spectrum Fragments

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 163 | [C₉H₉NO₂]⁺• (Molecular Ion, M⁺•) |

| 148 | [M - CH₃]⁺ |

| 135 | [M - C₂H₄]⁺• |

| 107 | [M - C₂H₄ - CO]⁺• |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

The comprehensive analysis of 1-ethoxy-4-isocyanatobenzene using NMR, IR, and MS provides a complementary and self-validating dataset. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The IR spectrum provides an unmistakable fingerprint of the critical isocyanate functional group with its intense absorption near 2270 cm⁻¹. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed aryl ether structure. Together, these techniques offer an unequivocal confirmation of the molecule's identity and purity, essential for any research or development application.

References

- Vertex AI Search. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Northern Illinois University. (n.d.). Sample preparation for FT-IR.

- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.

- Unknown Author. (n.d.). NMR Sample Preparation.

- University of Alberta. (n.d.). NMR Sample Preparation.

- Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- Western University. (n.d.). NMR Sample Preparation.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Organic Spectroscopy International. (2015). Mass Spectrum of Ethers.

- Chemistry LibreTexts. (2025). 15.7: Spectroscopy of Aromatic Compounds.

- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

- Whitman People. (n.d.). GCMS Section 6.13.

- Unknown Author. (n.d.). Mass Spectrometry: Fragmentation.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Creative Proteomics. (n.d.). Electron Ionization.

- Wikipedia. (n.d.). Electron ionization.

- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.

- Unknown Author. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- NIST. (n.d.). 4-Ethoxyphenyl isocyanate. NIST Chemistry WebBook.

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation [nmr.chem.ualberta.ca]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. depts.washington.edu [depts.washington.edu]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 24. people.whitman.edu [people.whitman.edu]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

The Solubility Profile of 1-Ethoxy-4-isocyanobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Ethoxy-4-isocyanobenzene in organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes key information on the physicochemical properties, reactivity, and predicted solubility behavior of the compound. It offers a framework for solvent selection, detailed experimental protocols for solubility determination, and an introduction to theoretical prediction models. This guide is intended for researchers, scientists, and professionals in drug development and materials science who work with isocyanates and require a thorough understanding of their handling and solution-phase behavior.

Introduction: Understanding this compound

This compound (CAS 32459-62-4), also known as p-ethoxyphenyl isocyanate, is an aromatic organic compound featuring an ethoxy (-OCH₂CH₃) group and a highly reactive isocyanate (-N=C=O) group attached to a benzene ring.[1][2] Its molecular structure dictates its utility as a versatile intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers, particularly polyurethanes.[1][3]

The solubility of this compound is a critical parameter that governs its application in chemical synthesis, influencing reaction kinetics, purification processes, and the formulation of final products. The presence of the ethoxy group contributes to its solubility in organic solvents, a key characteristic for its use in various reaction media.[1] This guide will delve into the factors influencing its solubility and provide practical guidance for its use in the laboratory.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the interplay between its aromatic core, the somewhat polar ether linkage, and the reactive isocyanate group defines its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.11 g/mL at 25 °C | [4] |

| Boiling Point | 230-235 °C | [3] |

| Melting Point | 61 °C (recrystallized from ethanol) | [3] |

| Predicted XLogP3 | 2.05260 | [4] |

The predicted XLogP3 value of 2.05260 suggests that this compound has a moderate degree of lipophilicity.[4] This indicates a preference for nonpolar or moderately polar organic solvents over highly polar or aqueous environments. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.[5]

The Critical Role of Reactivity in Solvent Selection

The isocyanate functional group is a potent electrophile, making it highly susceptible to reaction with nucleophiles.[6] This reactivity is the most critical consideration when selecting a solvent for this compound, as the solvent must not react with the isocyanate moiety if the compound's integrity is to be maintained.

Incompatible Solvents (Reactive):

-

Protic Solvents: Alcohols (e.g., methanol, ethanol), water, and primary or secondary amines will react with the isocyanate group to form carbamates (urethanes) and ureas, respectively.[6][7] This reaction is often exothermic and will consume the starting material.

-

Acids and Strong Bases: These can catalyze the polymerization of isocyanates.[7]

Compatible (Aprotic) Solvents:

Aprotic solvents are the appropriate choice for dissolving and reacting this compound without chemical modification. The selection of a suitable aprotic solvent will depend on the desired polarity for a specific application.

Predicted Solubility in Common Aprotic Organic Solvents

While precise quantitative data for this compound is scarce, we can infer its likely solubility based on its structure and the known solubility of analogous compounds.

Table 2: Predicted Qualitative Solubility of this compound in Aprotic Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale and Supporting Evidence |

| Toluene | Nonpolar | High | The aromatic nature of toluene is compatible with the benzene ring of the solute. |

| Hexane | Nonpolar | Moderate | As a nonpolar aliphatic solvent, it should dissolve the compound, though perhaps less effectively than aromatic solvents. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds, including those with moderate polarity.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether functionality of THF is compatible with the ethoxy group of the solute. |

| Ethyl Acetate | Polar Aprotic | High | A common, moderately polar solvent suitable for many organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |

| Diethyl Ether | Nonpolar | High | Structurally similar compounds like phenyl isocyanate are very soluble in ether.[9] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for the qualitative and semi-quantitative determination of the solubility of this compound. Due to the hazardous nature of isocyanates, all work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][10]

5.1. Materials and Equipment

-

This compound

-

Anhydrous aprotic solvents (e.g., toluene, THF, DCM)

-

Small, dry glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

5.2. Safety Precautions

-

Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handle this compound in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation and sensitization.[1][11]

-

Ensure all glassware is scrupulously dried to prevent reaction with atmospheric moisture.

5.3. Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

5.4. Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 10 mg of this compound into a dry, tared glass vial.

-

Initial Solvent Addition: Add 0.1 mL of the selected anhydrous organic solvent to the vial.

-

Mixing: Tightly cap the vial and vortex for 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

-

Iterative Addition: If the solid has not completely dissolved, add another 0.1 mL of the solvent and repeat the mixing and observation steps.

-

Solubility Determination: Continue adding solvent in 0.1 mL increments until the solid is fully dissolved. The solubility can be expressed as mg/mL or mol/L. If the solid does not dissolve after adding a significant volume (e.g., 2 mL), it can be considered sparingly soluble or insoluble in that solvent under these conditions.

Theoretical Solubility Prediction: The UNIFAC Model

For a more quantitative prediction of solubility, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) group contribution model can be employed.[12] UNIFAC is a semi-empirical model that estimates activity coefficients in mixtures based on the functional groups present in the molecules.[11][12][13]

The solubility of a solid in a liquid can be predicted using the following equation:

ln(xᵢ) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γᵢ)

where:

-

xᵢ is the mole fraction solubility of the solute

-

ΔH_fus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

T_m is the melting point of the solute

-

T is the temperature of the solution

-

γᵢ is the activity coefficient of the solute in the solvent, which can be calculated using UNIFAC.

To apply the UNIFAC model to this compound, the molecule would be broken down into its constituent functional groups (e.g., ACH for the aromatic ring, OCH₂ for the ether, CH₃, and the NCO group). The model then uses pre-existing parameters for the interactions between these groups to calculate the activity coefficient.

Caption: Conceptual workflow for predicting solubility using the UNIFAC model.

While a detailed UNIFAC calculation is beyond the scope of this guide, understanding the principles of this model provides a powerful tool for estimating solubility when experimental data is unavailable.

Conclusion

This compound is a moderately nonpolar compound with a high reactivity profile due to its isocyanate group. Its solubility is dictated by a preference for aprotic organic solvents. While quantitative solubility data remains to be extensively documented, a combination of physicochemical property analysis, comparison with analogous compounds, and theoretical modeling provides a robust framework for its effective use in research and development. The experimental protocols and safety guidelines provided herein are intended to ensure safe and effective handling and application of this versatile chemical intermediate.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- Solubility of Organic Compounds. (2023, August 31).

- 1-Ethoxy-4-isocyanatobenzene SDS, 32459-62-4 Safety Data Sheets - ECHEMI. (n.d.).

- Buy 1-ethoxy-4-isocyanatobenzene from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- UNIFAC - Wikipedia. (n.d.).

- 4-methoxyphenyl isocyanate - ChemBK. (2024, April 9).

- Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC - ResearchGate. (2025, August 5).

- Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes - Journal of Mining Institute. (n.d.).

- This compound | 134420-06-7 - Sigma-Aldrich. (n.d.).

- This compound (C9H9NO) - PubChemLite. (n.d.).

- 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4 - Matrix Fine Chemicals. (n.d.).

- Cas 32459-62-4,4-ETHOXYPHENYL ISOCYANATE - LookChem. (n.d.).

- 1-Ethoxy-4-isocyanatobenzene - - Sigma-Aldrich. (n.d.).

- 1-Ethoxy-4-isocyanatobenzene | 32459-62-4 - Sigma-Aldrich. (n.d.).

- Diphenylmethane diisocyanate | C15H10N2O2 | CID 7570 - PubChem. (n.d.).

- Notes: Reactivity of Aryl Isocyanates | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Isocyanate - Wikipedia. (n.d.).

- Phenyl isocyanate | C7H5NO | CID 7672 - PubChem. (n.d.).

- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA. (n.d.).

- Ethyl isocyanate | C3H5NO | CID 8022 - PubChem. (n.d.).

- Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2) - epa nepis. (n.d.).

- p-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate - Industrial Chemicals. (n.d.).

- 4-Ethoxyphenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).

- 4-Ethylphenyl isocyanate - the NIST WebBook. (n.d.).

- 4-Ethoxyphenyl Isocyanate (Cas 32459-62-4) - Parchem. (n.d.).

- 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem. (n.d.).

- 4-Methoxyphenyl isocyanate 99 5416-93-3 - Sigma-Aldrich. (n.d.).

- 4-Methoxybenzyl cyanide | 104-47-2 - ChemicalBook. (2025, September 25).

- p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem. (n.d.).

- para Methoxy phenyl aceto nitrile - Atul Ltd. (n.d.).

- p-Toluenesulfonyl isocyanate 96 4083-64-1 - Sigma-Aldrich. (n.d.).

- Toluene diisocyanate - Wikipedia. (n.d.).

- (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem. (n.d.).

- 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem. (n.d.).

- Toluene diisocyanate occupational exposure data in the polyurethane industry (2005–2020): A descriptive summary from an industrial hygiene perspective | Request PDF - ResearchGate. (2025, October 27).

- Dichloromethane | CH2Cl2 | CID 6344 - PubChem. (n.d.).

- 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem. (n.d.).

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. 4-Ethoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 3. Cas 32459-62-4,4-ETHOXYPHENYL ISOCYANATE | lookchem [lookchem.com]

- 4. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 11. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 12. UNIFAC - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of 1-Ethoxy-4-isocyanobenzene

Introduction

1-Ethoxy-4-isocyanobenzene, also known as p-ethoxyphenyl isocyanate, is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, polymers, and materials.[1] Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions to form urethane, urea, and other derivatives.[1][2] However, this same reactivity makes it a significant occupational hazard, necessitating a deep understanding of its properties and strict adherence to safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a framework for thinking about and implementing safety as a self-validating system. We will explore the causal relationship between the chemical's reactivity and its hazards, establish a hierarchy of controls, and provide actionable protocols for its safe use in a laboratory setting.

Section 1: The Isocyanate Hazard Profile: Understanding the "Why"

The primary hazard associated with this compound, and indeed all isocyanates, is rooted in the electrophilic nature of the carbon atom in the isocyanate group. This group reacts exothermically with nucleophiles, a class of chemicals that includes water, alcohols, and amines.[2][3]

The most critical reaction from a toxicological standpoint is with water. In the body, this can occur with moisture in the respiratory tract or on the skin. This reaction produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[2][3] This has two major implications:

-

Sensitization: The generated amine can react with proteins in the body, triggering an immune response. Subsequent exposures, even at extremely low concentrations, can lead to severe allergic reactions, including occupational asthma, which can be a permanent and life-altering condition.[4][5][6]

-

Irritation: The chemical reaction itself is irritating to the skin, eyes, and mucous membranes of the respiratory tract.[1][7]

Understanding this mechanism is crucial; it explains why preventing exposure, especially inhalation, is paramount. The risk is not merely irritation but the potential for irreversible sensitization.[6]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Signal Word: Warning

-

Hazard Statements:

-

Additional Unclassified Hazards:

Section 3: Physicochemical Properties and Reactivity Data

A thorough understanding of the compound's physical properties is essential for safe handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 32459-62-4 | [1][9][10] |

| Molecular Formula | C9H9NO2 | [1][9] |

| Molecular Weight | 163.17 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.11 g/mL at 25 °C | [11] |

| Boiling Point | 110 °C | [11] |

| Flash Point | 105.5 °C (222 °F) | [11] |

| Storage Temperature | 0-10°C, under inert atmosphere | [11][12] |

Reactivity and Incompatibilities:

-

Water: Reacts to produce an amine and carbon dioxide. This can cause dangerous pressure buildup in sealed containers.[2][3]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[3] These materials can cause vigorous, exothermic reactions.[3]

Section 4: The Hierarchy of Controls: A Self-Validating Safety Protocol

The most effective safety programs rely on the "hierarchy of controls," a system that prioritizes the most effective and reliable control measures.

4.1 Elimination/Substitution Before use, a risk assessment should confirm if a less hazardous chemical could be substituted without compromising research goals. Given the unique reactivity of isocyanates, this is often not feasible, making the subsequent controls critical.

4.2 Engineering Controls: The First Line of Defense Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. They are not dependent on human behavior and are therefore the most reliable protection.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[13] This is non-negotiable. The hood's airflow contains vapors and protects the user from inhalation, which is the primary exposure route of concern.[4]

-

Local Exhaust Ventilation: For any procedure that cannot be fully enclosed in a hood, dedicated local exhaust ventilation (e.g., a snorkel) must be used to capture vapors at the point of generation.[4]

4.3 Administrative Controls: Defining Safe Practices These are the work policies and procedures that support a safe environment.

-

Designated Areas: Clearly mark areas where isocyanates are stored and handled.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this compound. The SOP should include specific details on PPE, waste disposal, and emergency procedures.

-

Training: All personnel must be trained on the specific hazards of isocyanates, including their sensitization potential, before being permitted to handle them.[6]

4.4 Personal Protective Equipment (PPE): The Final Barrier PPE is essential but should never be the sole means of protection. It must be used in conjunction with robust engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.[6]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended.[4] Latex gloves are not suitable as they offer poor protection and can cause allergic reactions themselves.[4] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6] For larger-scale work, chemically resistant coveralls may be necessary.

-

Respiratory Protection: In normal laboratory use within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or during an emergency (e.g., a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5]

Section 5: Step-by-Step Experimental Workflow: Weighing and Dilution

This protocol outlines a standard laboratory procedure, integrating the safety controls discussed.

Protocol:

-

Preparation: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items.[13]

-

Don PPE: Put on all required PPE as described in Section 4.4.

-

Tare Balance: Place a suitable container (e.g., a round-bottom flask with a septum) on a tared analytical balance inside the fume hood.

-

Transfer Reagent: Using a syringe or a glass pipette, carefully transfer the required amount of this compound into the tared container. Perform this action slowly to minimize aerosol generation.

-

Seal and Re-weigh: Immediately seal the container and re-weigh to determine the exact mass transferred.

-

Add Solvent: While still inside the hood, add the reaction solvent via syringe through the septum.

-

Storage of Source Bottle: Tightly cap the source bottle, wipe it down with a damp cloth, and return it to its designated, refrigerated storage location.

-

Cleanup: Dispose of any contaminated items (e.g., pipette tips, wipes) into a designated hazardous waste container.

-

Doff PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.[11]

Caption: Standard workflow for safely handling this compound.

Section 6: Emergency Response Protocols

6.1 Spill Management For a small laboratory spill (<100 mL) inside a fume hood:

-

Alert & Isolate: Alert nearby personnel and restrict access to the area.[5]

-

Ensure Ventilation: Keep the fume hood running.

-

PPE: If not already worn, don appropriate PPE, including respiratory protection if necessary.

-

Contain & Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or kitty litter.[5] Do NOT use combustible materials like paper towels.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, compatible waste container.[3][11] Do not seal the container tightly at first, as CO2 may be generated.

-

Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a solution of water, detergent, and a small amount of ammonia or ethanol).

-

Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to institutional guidelines.[14]

Caption: Emergency procedure for a small laboratory spill.

6.2 First Aid Measures Immediate action is crucial in the event of an exposure.

-

Inhalation: Immediately move the person to fresh air. If they feel unwell or have difficulty breathing, seek emergency medical attention.[8][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation develops or persists.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Section 7: Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11] The recommended storage temperature is typically between 0-10°C.[11] Due to its moisture sensitivity, storing under an inert atmosphere like nitrogen is best practice.[8] The storage area should be locked and accessible only to authorized personnel.[7][11]

-

Disposal: Unused reagent and contaminated materials are considered hazardous waste.[14] They must be collected in properly labeled, sealed containers and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11][14] Never dispose of isocyanates down the drain or in regular trash.[14]

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A proactive and educated approach to safety is essential. By understanding the chemical reactivity that drives its toxicity, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely utilize this compound to advance their scientific goals. Always prioritize engineering controls and treat this and all isocyanates with the respect they command.

References

-

Safety measures for working with isocyanate. Reddit r/chemistry. [Link]

-

Safe Use of Di-Isocyanates. Building Craftsmen (Dumfries) Ltd. [Link]

-

Safety Data Sheet - MONDUR CD-TK. Covestro Solution Center. [Link]

-

Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry (RSC Publishing). [Link]

-

Safe Use and Handling of Diisocyanates. ISOPA. [Link]

-

1,1'-Oxybis(4-isocyanatobenzene) | C14H8N2O3 | CID 61332. PubChem. [Link]

-

1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4. Matrix Fine Chemicals. [Link]

-

This compound (C9H9NO). PubChemLite. [Link]

Sources

- 1. CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,1'-Oxybis(4-isocyanatobenzene) | C14H8N2O3 | CID 61332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. isopa.org [isopa.org]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4 [matrix-fine-chemicals.com]

- 10. 1-Ethoxy-4-isocyanatobenzene | 32459-62-4 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. 32459-62-4|1-Ethoxy-4-isocyanatobenzene|BLD Pharm [bldpharm.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-Ethoxy-4-isocyanobenzene: Commercial Availability, Purity Assessment, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 1-ethoxy-4-isocyanobenzene, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial landscape, delve into rigorous analytical methodologies for purity determination, and discuss its strategic applications in the synthesis of complex molecular architectures.

Introduction: The Isocyanide Functional Group - A Tool for Molecular Innovation

This compound (CAS No. 134420-06-7) belongs to the isocyanide (or isonitrile) class of organic compounds, characterized by the -N≡C functional group. It is crucial to distinguish this from its isomer, 1-ethoxy-4-isocyanatobenzene (CAS No. 32459-62-4), which contains the highly reactive -N=C=O (isocyanate) group.[1][2][3] Isocyanides are valued for their unique reactivity, particularly in multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple precursors.[4] The ethoxy group in the para position of the benzene ring acts as an electron-donating group, influencing the nucleophilicity and reactivity of the isocyanide carbon.[4]

Commercial Availability and Handling

This compound is commercially available from several chemical suppliers catering to the research and development sector.

| Supplier | CAS Number | Reported Purity |

| Sigma-Aldrich (Enamine) | 134420-06-7 | 95% |

| Benchchem | 134420-06-7 | 95%[4] |

| Chempure | 134420-06-7 | 95%[5] |

Storage and Handling: Like many isocyanides, this compound can be sensitive to acid and may have a characteristic strong odor. It is recommended to store the compound under an inert atmosphere, refrigerated, and away from acidic conditions to prevent degradation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis, Potential Impurities, and Purity Assessment

A thorough understanding of the synthetic route is paramount to anticipating potential impurities and designing a robust analytical strategy for purity verification.

Synthetic Pathway

The most common laboratory synthesis of this compound involves a two-step process starting from 4-ethoxyaniline.[4]

Figure 1: A common synthetic route to this compound.

Potential Impurities

Based on the synthetic pathway, the following impurities should be considered during purity analysis:

-

Starting Material: Residual N-(4-ethoxyphenyl)formamide.

-

Side-Reaction Products: The corresponding isocyanate, 1-ethoxy-4-isocyanatobenzene, formed by reaction with trace moisture.

-

Reagent Residues: Salts such as triethylamine hydrochloride, if a phosphine/chlorine-based dehydration is used.

-

Degradation Products: 4-ethoxyaniline, resulting from the hydrolysis of the isocyanide.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity.

FTIR is a rapid and powerful technique to confirm the identity of the functional group and to detect the presence of the isocyanate isomer.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., chloroform or dichloromethane) or analyze as a neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

-

Analysis:

-

Identification of Isocyanide: Look for a strong, sharp absorption band in the region of 2110-2165 cm⁻¹ , which is characteristic of the N≡C stretch.

-

Detection of Isocyanate Impurity: The presence of a strong absorption band around 2270 cm⁻¹ would indicate contamination with 1-ethoxy-4-isocyanatobenzene.

-

Both ¹H and ¹³C NMR are indispensable for structural confirmation and quantification of impurities. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment.

Predicted ¹H and ¹³C NMR Data for this compound:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~1.4 ppm (t, 3H, -O-CH₂-CH₃ )

-

δ ~4.0 ppm (q, 2H, -O-CH₂ -CH₃)

-

δ ~6.9 ppm (d, 2H, Ar-H ortho to -OEt)

-

δ ~7.3 ppm (d, 2H, Ar-H ortho to -NC)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~15 ppm (-O-CH₂-CH₃ )

-

δ ~64 ppm (-O-CH₂ -CH₃)

-

δ ~115 ppm (C -H ortho to -OEt)

-

δ ~127 ppm (C -H ortho to -NC)

-

δ ~120-130 ppm (quaternary C attached to -NC)

-

δ ~158-160 ppm (quaternary C attached to -OEt)

-

δ ~160-170 ppm (-N≡C )

-

Quantitative ¹H NMR (qNMR) Protocol:

This protocol provides a method for determining the absolute purity of this compound using a certified internal standard.

-

Materials:

-

This compound sample.

-

Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have at least one resonance that is well-resolved from the analyte signals.

-

Deuterated solvent (e.g., CDCl₃).

-

High-precision analytical balance.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

-

Accurately weigh a similar mass of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest.

-

A 90° pulse angle.

-

Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

-

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = Mass

-

P = Purity of the standard

-

Chromatographic techniques are essential for separating and quantifying trace impurities that may not be detectable by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

This method is suitable for identifying volatile and semi-volatile impurities.

Figure 2: A generalized workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program, for example, starting at 80°C and ramping up to 280°C to elute all components.

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) Protocol:

HPLC with UV detection is well-suited for non-volatile impurities like the starting formamide or degradation products. Due to the reactivity of isocyanides, method development should ensure analyte stability in the mobile phase.[6][7]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of a buffer like ammonium acetate to ensure reproducibility.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

-

-

Analysis: Quantify impurities by comparing their peak areas to a standard curve or by using the area percent method, assuming similar response factors for structurally related impurities.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a key component in multicomponent reactions (MCRs).

Figure 3: The role of this compound in the Ugi reaction.

Ugi and Passerini Reactions: These MCRs allow for the one-pot synthesis of complex, peptide-like scaffolds from four (Ugi) or three (Passerini) readily available starting materials.[4] this compound serves as the "isocyanide" component, providing a diversifiable aromatic moiety to the final product. The high atom economy and efficiency of these reactions make them ideal for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

The isocyanide functional group itself has been recognized as an unconventional pharmacophore, capable of coordinating with metal ions in metalloenzymes, a property that can be exploited in the design of novel inhibitors.[8]

Conclusion